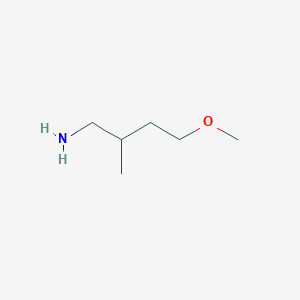

4-Methoxy-2-methylbutan-1-amine

Description

4-Methoxy-2-methylbutan-1-amine is a branched primary amine featuring a methoxy group at the fourth carbon and a methyl substituent at the second carbon of a butane backbone. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol (calculated).

Properties

IUPAC Name |

4-methoxy-2-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(5-7)3-4-8-2/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQVSLUCTVBSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylbutan-1-amine typically involves the reaction of 4-methoxy-2-methylbutan-1-ol with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

4-Methoxy-2-methylbutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 4-Methoxy-2-methylbutan-1-amine and its analogs:

¹ Also listed under CAS 1249641-07-3 .

² Collision cross-section data available for structural analysis .

Key Observations:

Structural Isomerism: The positional isomer 4-methoxy-2-methylbutan-2-amine differs only in the placement of the amine group (C2 vs. C1), which significantly alters its electronic and steric properties. 4-Methoxy-4-methylpentan-1-amine extends the carbon chain (pentane vs.

Synthetic Complexity :

- The target compound’s discontinued status may stem from challenges in regioselective synthesis, as seen in the multi-step routes required for analogs like the piperazine derivative .

- Hydrogenation and deprotection steps (e.g., removal of benzyl groups in ) are common but may introduce scalability issues .

Applications and Discontinuation :

- The piperazine-containing analog is explored for pharmacological applications due to its resemblance to bioactive molecules (e.g., serotonin receptor ligands) . In contrast, simpler amines like this compound may lack targeted utility, contributing to their discontinued status .

Biological Activity

4-Methoxy-2-methylbutan-1-amine, also known by its CAS number 1249641-07-3, is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

The structure of this compound includes a methoxy group (-OCH₃) attached to a branched alkyl chain featuring an amine functional group. This unique arrangement contributes to its distinct chemical and biological properties compared to related compounds.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological activity primarily through interaction with various molecular targets, including receptors and enzymes. It may act as a ligand that modulates the activity of these targets, leading to diverse biological effects depending on the specific pathway involved .

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.

- CNS Activity : Some studies have hinted at potential central nervous system (CNS) effects, possibly linked to its structural similarity to known psychoactive compounds .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal explored the antimicrobial efficacy of various amines, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential applications in treating infections .

- CNS Interaction Study : Another research effort focused on the interaction of this compound with neurotransmitter receptors. It was found to exhibit binding affinity towards serotonin receptors, which could imply a role in modulating mood or anxiety-related behaviors.

- SAR Studies : Structure-activity relationship (SAR) studies have been conducted to refine the understanding of how modifications to the molecular structure affect biological activity. Variations in the alkyl chain length and substitution patterns were shown to influence potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Similarity | Unique Feature |

|---|---|---|

| 4-Methoxy-2-methylbutanol | Similar amine group | Higher hydrophilicity |

| 4-Methoxybutylamine | Different alkyl chain | Potentially lower CNS activity |

| 4-Methoxyphenylamine | Aromatic ring presence | Distinct receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.